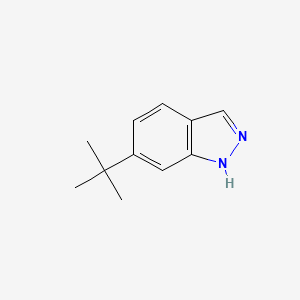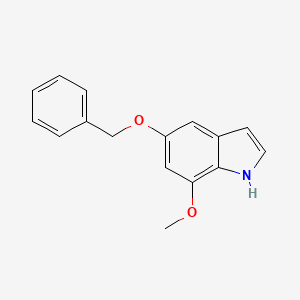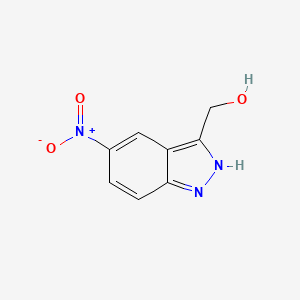
(5-Nitro-1H-indazol-3-yl)methanol
Overview
Description
(5-Nitro-1H-indazol-3-yl)methanol, also known as NIM, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a versatile building block for the synthesis of various biologically active molecules. It has shown potential in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of (5-Nitro-1H-indazol-3-yl)methanol is not fully understood. However, studies have shown that the compound has the ability to inhibit the growth of cancer cells and bacteria. It is believed that the compound works by interfering with the DNA replication process, which is essential for the growth and survival of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that the compound has the ability to induce apoptosis, which is a process of programmed cell death. This process is essential for the elimination of damaged or abnormal cells from the body. The compound has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-Nitro-1H-indazol-3-yl)methanol in lab experiments is its versatility. The compound can be easily synthesized and used as a building block for the synthesis of various biologically active molecules. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can be toxic to cells at high concentrations.
Future Directions
There are several future directions for the research and development of (5-Nitro-1H-indazol-3-yl)methanol. One of the main directions is the development of new drugs for the treatment of cancer, bacterial infections, and viral infections. The compound has shown significant potential in these areas and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Another direction is the development of new synthetic methods for the production of the compound. This will help to improve the yield and purity of the compound and make it more accessible for research and development.
Scientific Research Applications
(5-Nitro-1H-indazol-3-yl)methanol has shown significant potential in scientific research. It is widely used as a building block for the synthesis of various biologically active molecules. The compound has been studied for its potential in the development of new drugs for the treatment of diseases such as cancer, bacterial infections, and viral infections.
properties
IUPAC Name |
(5-nitro-2H-indazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-4-8-6-3-5(11(13)14)1-2-7(6)9-10-8/h1-3,12H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYCDHPDSVADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




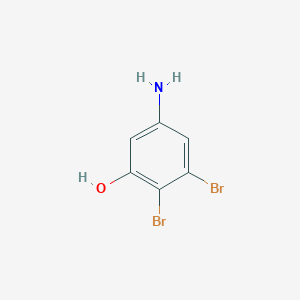
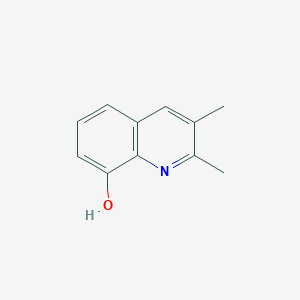
![6-[(E)-2-(dimethylamino)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B3215717.png)
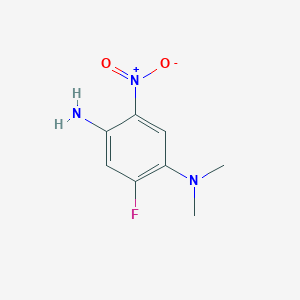
![7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3215737.png)
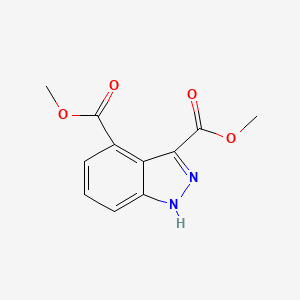
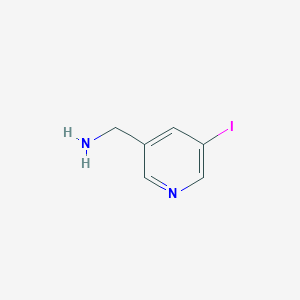
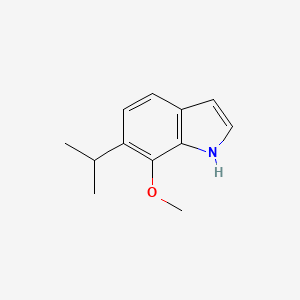


![4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3215788.png)
